N,N'-bis(cyanomethyl)benzene-1,3-dicarboxamide
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Overview
Description
N1,N3-BIS(CYANOMETHYL)BENZENE-1,3-DICARBOXAMIDE is a chemical compound with the molecular formula C16H14N4O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two cyanomethyl groups attached to a benzene ring, which is further substituted with two carboxamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS(CYANOMETHYL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of benzene-1,3-dicarboxylic acid with cyanomethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is then heated to a suitable temperature to complete the synthesis.
Industrial Production Methods
In an industrial setting, the production of N1,N3-BIS(CYANOMETHYL)BENZENE-1,3-DICARBOXAMIDE may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N1,N3-BIS(CYANOMETHYL)BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyanomethyl groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N1,N3-BIS(CYANOMETHYL)BENZENE-1,3-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including its potential use as a drug candidate.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N1,N3-BIS(CYANOMETHYL)BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyanomethyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
N1,N3-BIS(2-SULFANYLETHYL)BENZENE-1,3-DICARBOXAMIDE: Known for its use as a mercury chelator.
4-METHOXY-N1,N3-BIS(3-PYRIDINYLMETHYL)BENZENE-1,3-DICARBOXAMIDE: Used in biochemical research.
Uniqueness
N1,N3-BIS(CYANOMETHYL)BENZENE-1,3-DICARBOXAMIDE is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its cyanomethyl groups make it particularly suitable for applications requiring strong binding interactions and specific targeting.
Properties
Molecular Formula |
C12H10N4O2 |
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Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-N,3-N-bis(cyanomethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C12H10N4O2/c13-4-6-15-11(17)9-2-1-3-10(8-9)12(18)16-7-5-14/h1-3,8H,6-7H2,(H,15,17)(H,16,18) |
InChI Key |
BJHCVLWQLJMSDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC#N)C(=O)NCC#N |
Origin of Product |
United States |
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